molecular formula C7H10ClNO2 B6170448 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole CAS No. 2649070-24-4

3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole

Cat. No.: B6170448
CAS No.: 2649070-24-4
M. Wt: 175.61 g/mol
InChI Key: VGYBALMOBWAKSR-UHFFFAOYSA-N
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Description

3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole is a heterocyclic compound that features a fused pyran and oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl ketones with hydroxylamine to form the oxazole ring, followed by cyclization with a suitable dihydropyran derivative . The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of metal-free synthetic routes is gaining attention due to environmental and economic considerations .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrano-oxazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

2649070-24-4

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

3-(chloromethyl)-4,5,6,7a-tetrahydro-3aH-pyrano[3,2-d][1,2]oxazole

InChI

InChI=1S/C7H10ClNO2/c8-4-6-5-2-1-3-10-7(5)11-9-6/h5,7H,1-4H2

InChI Key

VGYBALMOBWAKSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(OC1)ON=C2CCl

Purity

95

Origin of Product

United States

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